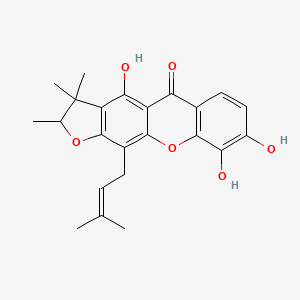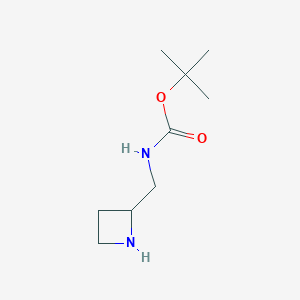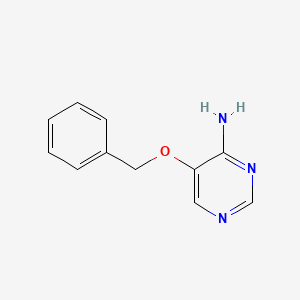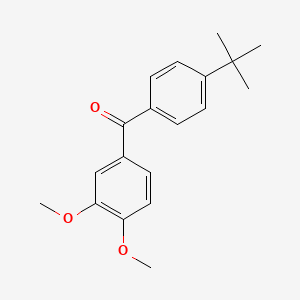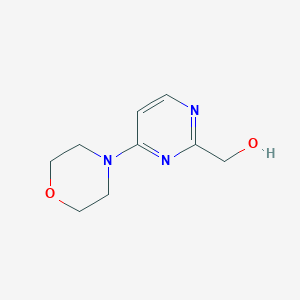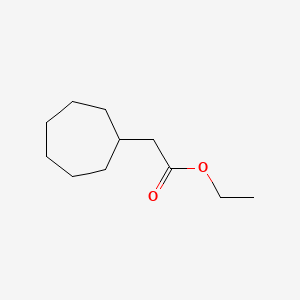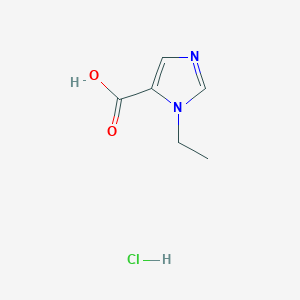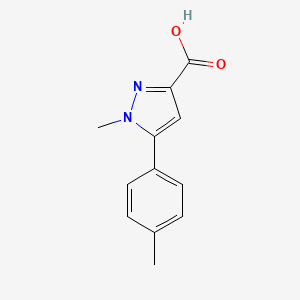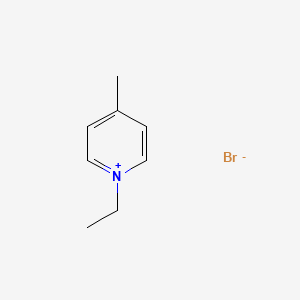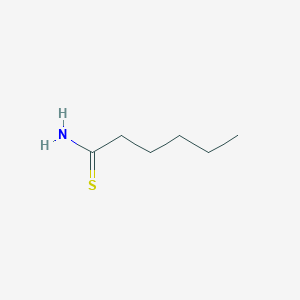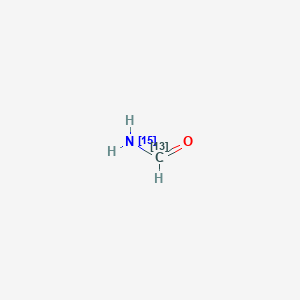
Formamide-13C,15N
Overview
Description
Formamide-13C,15N is a labeled form of formamide, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications .
Mechanism of Action
Target of Action
Formamide-13C,15N is a carbon-13 and nitrogen-15 labeled amide derived from formic acid . It is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . .
Mode of Action
It is known that formamide, the unlabeled version of the compound, acts as a solvent for many ionic compounds .
Biochemical Pathways
It is known that formamide plays a role in the synthesis of labeled pharmaceuticals, pesticides, and herbicides .
Pharmacokinetics
It is known that formamide, the unlabeled version of the compound, is used as a solvent in various applications .
Biochemical Analysis
Biochemical Properties
Formamide-13C,15N plays a significant role in various biochemical reactions. It is often used as a solvent for many ionic compounds and as a reagent in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . In biochemical reactions, this compound interacts with enzymes such as formamidase, which catalyzes the hydrolysis of formamide to formic acid and ammonia . This interaction is crucial for studying nitrogen metabolism and the incorporation of nitrogen into biomolecules. Additionally, this compound can interact with proteins and nucleic acids, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various cellular processes. It preferentially targets RNA-related processes in vivo, weakening RNA metabolism and splicing efficiency . This compound can also increase R-loop formation, leading to potential cell cycle defects and morphological changes. By influencing RNA metabolism, this compound can impact cell signaling pathways, gene expression, and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RNA and proteins. It relaxes RNA secondary structures and disrupts RNA-protein interactions, which can lead to decreased splicing efficiency and increased R-loop formation . These effects are likely due to the compound’s ability to weaken hydrogen bonds and alter the stability of RNA molecules. Additionally, this compound can inhibit or activate enzymes involved in nitrogen metabolism, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a boiling point of 210°C and a melting point of 2-3°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its effectiveness and impact on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in chronic effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to trace metabolic pathways and study nitrogen incorporation without causing significant adverse effects . At high doses, this compound can be toxic, leading to adverse effects such as organ damage and disruption of metabolic processes . It is essential to determine the appropriate dosage to balance the benefits of isotopic labeling with the potential risks of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nitrogen metabolism. It can be hydrolyzed by formamidase to produce formic acid and ammonia, which are further metabolized by the cell . The incorporation of nitrogen from this compound into biomolecules can be traced using isotopic labeling techniques, providing insights into nitrogen assimilation and utilization in various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport and distribution of this compound is crucial for studying its effects on cellular functions and metabolic pathways.
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on RNA and protein interactions. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and function, affecting processes such as RNA metabolism, enzyme activity, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide-13C,15N can be synthesized through the reaction of formic acid-13C with ammonia-15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotopes into the final product. The reaction can be represented as follows:
H13COOH+NH315N→H13CO15NH2
Properties
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584349 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-74-4 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
